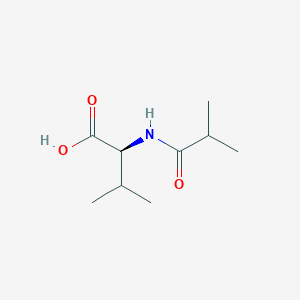
Isobutyryl-l-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyryl-l-valine: is a derivative of the amino acid valine, which is one of the three branched-chain amino acids (BCAAs) along with leucine and isoleucine This compound is characterized by the presence of an isobutyryl group attached to the valine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isobutyryl-l-valine typically involves the reaction of valine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Valine+Isobutyryl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic synthesis or fermentation processes. These methods offer higher yields and greater specificity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyryl-l-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the isobutyryl group to other functional groups.
Substitution: The isobutyryl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acylation reactions often involve reagents like acyl chlorides or anhydrides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: Isobutyryl-l-valine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its role in metabolic pathways. It serves as a model compound to understand the metabolism of branched-chain amino acids and their derivatives.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of metabolic disorders related to BCAA metabolism. It is also investigated for its role in protein synthesis and muscle growth.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of isobutyryl-l-valine involves its incorporation into metabolic pathways where it undergoes enzymatic transformations. The compound is first converted to isobutyryl-CoA, which then participates in various biochemical reactions. The molecular targets and pathways involved include:
Branched-Chain Amino Acid Metabolism: this compound is metabolized through pathways similar to those of valine, leading to the formation of intermediates like isobutyryl-CoA.
Protein Synthesis: The compound can be incorporated into proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Valine: The parent amino acid from which isobutyryl-l-valine is derived.
Leucine: Another branched-chain amino acid with similar metabolic pathways.
Isoleucine: Shares structural similarities and metabolic pathways with valine and leucine.
Uniqueness: this compound is unique due to the presence of the isobutyryl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not observed with the parent amino acid valine.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(2-methylpropanoylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-5(2)7(9(12)13)10-8(11)6(3)4/h5-7H,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Clé InChI |
MNBMMCWNGWCVPX-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)C |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
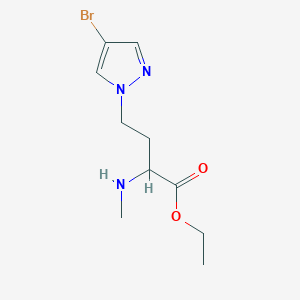
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
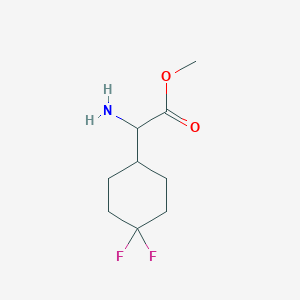
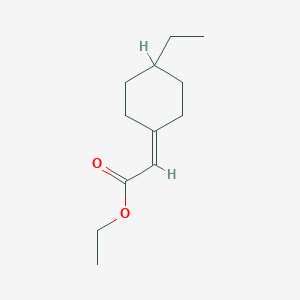
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)


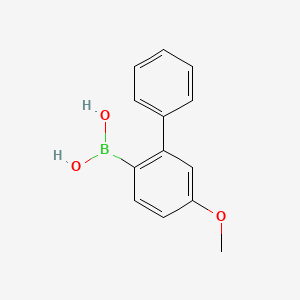
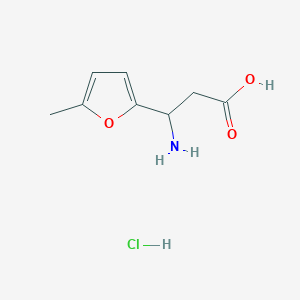
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)


